N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Description
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorobenzyl group and a methylpyrazole group
Properties
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6S/c1-21-6-5-14(20-21)19-15(23)18-13-8-17-22(10-13)9-11-3-2-4-12(16)7-11/h2-8,10H,9H2,1H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTKLZKKBJOMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea typically involves the reaction of 3-chlorobenzylamine with 4-isothiocyanato-1-methylpyrazole. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding thiourea dioxide or sulfonamide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives. Common reagents include alkoxides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiourea derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, thiourea derivatives are used as additives in various formulations, including polymers, coatings, and adhesives. They can enhance the properties of these materials, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea can be compared with other thiourea derivatives, such as:
N-phenylthiourea: Known for its use as a reagent in organic synthesis and its biological activities.
N,N’-diphenylthiourea: Studied for its potential as an anticancer agent and its ability to inhibit specific enzymes.
N,N’-diethylthiourea: Used as an accelerator in the vulcanization of rubber and as a corrosion inhibitor.
The uniqueness of N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(1-methyl-1H-pyrazol-3-yl)thiourea lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group and a methylpyrazole group makes it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
